(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic structure with a ketone group at position 2. Key structural features include:
- 2-(4-nitrobenzylidene) group: A Z-configured benzylidene substituent with a nitro group at the para position, introducing strong electron-withdrawing effects and planar geometry.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-8-10-23(11-9-14)13-18-19(25)7-6-17-21(26)20(29-22(17)18)12-15-2-4-16(5-3-15)24(27)28/h2-7,12,14,25H,8-11,13H2,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOOJNXHQTYTD-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties. The following sections will explore its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of functional groups such as hydroxyl, nitro, and piperidine moieties contributes to its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzofuran derivatives can effectively reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, demonstrating their potential in managing chronic inflammatory disorders .
2. Cytotoxic Effects
A structure-activity relationship (SAR) study on related benzofuran compounds revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index . Specifically, compounds derived from this class were shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases .
3. Antioxidant Properties
Benzofuran derivatives have been noted for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Case Studies and Research Findings
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : This pathway plays a critical role in inflammation; compounds that inhibit its activation can significantly reduce inflammation markers.
- Induction of Apoptosis : By increasing ROS levels and activating caspases, the compound may trigger programmed cell death in malignant cells.
Scientific Research Applications
Research indicates that this compound exhibits a variety of therapeutic applications:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Its piperidine component enhances its interaction with bacterial cell walls.
Case Study: Antimicrobial Efficacy
A recent study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | 0.0039 - 0.025 | Strong against S. aureus and E. coli |
Anti-inflammatory Effects
The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1, suggesting potential use in treating chronic inflammatory conditions.
Anticancer Potential
Benzofuran derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as NF-κB inhibition.
Cytotoxicity Data
Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 (Leukemia) | 0.1 |
| Compound B | HL60 (Leukemia) | 5 |
| Compound C | A549 (Lung Cancer) | 16.4 |
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzylidene group and the nitrogen-containing side chain. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations
Benzylidene Substituent Effects: Nitro group (target compound): The 4-nitrobenzylidene group creates a highly electron-deficient system, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes) . Methoxy groups: Compounds with 2,3,4-trimethoxybenzylidene (e.g., ) exhibit increased electron density, which could enhance interactions with hydrophobic pockets or aromatic receptors.
4-(2-hydroxyethyl)piperazin-1-ylmethyl (): The hydroxyethyl group introduces polarity, improving aqueous solubility and reducing metabolic instability.
Physicochemical Properties :
- LogP predictions : The nitro-substituted target compound likely has a higher LogP (more lipophilic) than methoxy- or hydroxyethyl-substituted analogs, affecting distribution and clearance.
- Solubility : Piperazine derivatives (e.g., ) are expected to exhibit better solubility in polar solvents compared to piperidine-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
